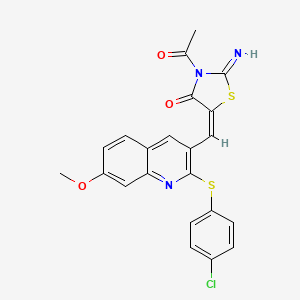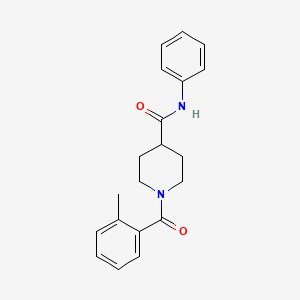
1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide, also known as MPPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MPPCA is a piperidine derivative that has been shown to exhibit analgesic and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
Mécanisme D'action
The mechanism of action of 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body that are involved in pain and inflammation. 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes that play a key role in the production of prostaglandins and leukotrienes, respectively. These molecules are known to contribute to the development of pain and inflammation.
Biochemical and Physiological Effects:
1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide has been shown to exhibit analgesic and anti-inflammatory properties in animal models. It has been shown to reduce pain and inflammation in a dose-dependent manner, with higher doses producing greater effects. 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide has also been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are known to contribute to the development of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide in lab experiments is its high purity level, which ensures that the results obtained are reliable and reproducible. 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results obtained.
Orientations Futures
There are several future directions for the research on 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide. One potential area of research is the development of new drugs based on the structure of 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide that exhibit improved analgesic and anti-inflammatory properties. Another area of research is the investigation of the mechanism of action of 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide, which could provide insight into the development of new drugs for the treatment of pain and inflammation. Additionally, further research could be conducted to investigate the potential use of 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide in the treatment of opioid addiction.
Méthodes De Synthèse
The synthesis of 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide involves the reaction of 2-methylbenzoyl chloride with N-phenylpiperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction yields 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide as a white crystalline solid with a high purity level.
Applications De Recherche Scientifique
1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide has been extensively studied for its potential applications in medical research. It has been shown to exhibit analgesic and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce the withdrawal symptoms associated with opioid addiction.
Propriétés
IUPAC Name |
1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-7-5-6-10-18(15)20(24)22-13-11-16(12-14-22)19(23)21-17-8-3-2-4-9-17/h2-10,16H,11-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPGRDZWKSUDIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

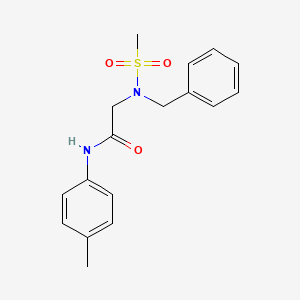

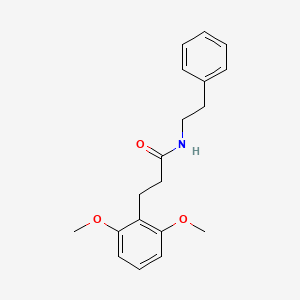
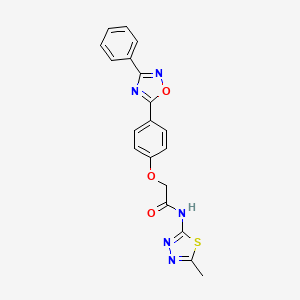





![N-(butan-2-yl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7694891.png)


